
MappianineC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mappianine C is a monoterpenoid indole alkaloid isolated from the stems of Mappianthus iodoides. This compound belongs to a family of structurally diverse alkaloids known for their potential biological activities, including cytotoxic effects on various cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mappianine C involves several steps, starting from simple precursors. The key steps typically include:
Formation of the Indole Core: This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Monoterpenoid Attachment: The monoterpenoid moiety is introduced via a series of reactions, including alkylation and cyclization.
Final Assembly: The final steps involve coupling the indole core with the monoterpenoid unit, followed by purification through chromatography.
Industrial Production Methods
Industrial production of Mappianine C is still in the research phase, with most methods focusing on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Mappianine C undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indole ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of Mappianine C, and various substituted indole compounds .
Wissenschaftliche Forschungsanwendungen
Mappianine C has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying indole alkaloid synthesis and reactivity.
Medicine: Potential therapeutic applications due to its cytotoxic properties.
Industry: Research into its use as a precursor for more complex pharmaceuticals.
Wirkmechanismus
The mechanism by which Mappianine C exerts its effects involves several molecular targets and pathways:
Cytotoxicity: Induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Molecular Targets: Interacts with DNA and proteins involved in cell cycle regulation.
Pathways: Involves the p53 pathway, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Mappianine C is compared with other monoterpenoid indole alkaloids such as:
Mappianine A: Similar structure but different biological activity.
Mappianine B: Known for moderate cytotoxicity against various cancer cell lines.
Tetrahydroalstonine: Another indole alkaloid with distinct pharmacological properties
Mappianine C stands out due to its unique structure and specific cytotoxic effects, making it a valuable compound for further research.
Eigenschaften
Molekularformel |
C22H24N2O6 |
|---|---|
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
(1S,12S,15S,16S,20S)-19-methoxycarbonyl-16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12-carboxylic acid |
InChI |
InChI=1S/C22H24N2O6/c1-11-15-9-24(28)18(7-13(15)16(10-30-11)22(27)29-2)20-14(8-19(24)21(25)26)12-5-3-4-6-17(12)23-20/h3-6,10-11,13,15,18-19,23H,7-9H2,1-2H3,(H,25,26)/t11-,13-,15-,18-,19-,24?/m0/s1 |
InChI-Schlüssel |
DTDHQKQUWRFSLX-MICJUURBSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2C[N+]3([C@@H](C[C@@H]2C(=CO1)C(=O)OC)C4=C(C[C@H]3C(=O)O)C5=CC=CC=C5N4)[O-] |
Kanonische SMILES |
CC1C2C[N+]3(C(CC2C(=CO1)C(=O)OC)C4=C(CC3C(=O)O)C5=CC=CC=C5N4)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-5-methyl-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B13032293.png)
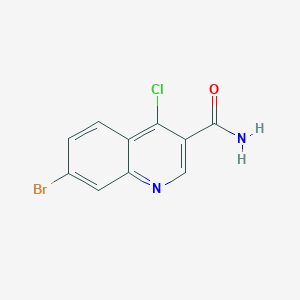
![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13032309.png)
![(R)-3-([1,1'-Biphenyl]-4-YL)-2-aminopropanoic acid hcl](/img/structure/B13032313.png)
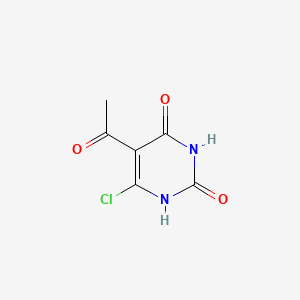

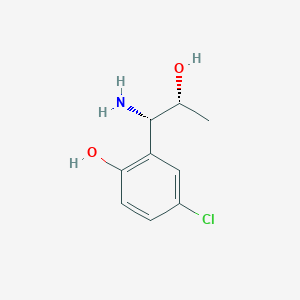
![(5AR,9AR)-1-Benzyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13032335.png)
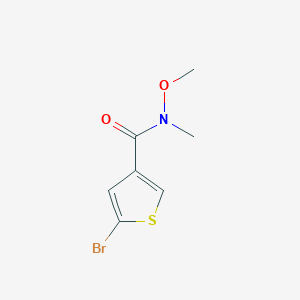
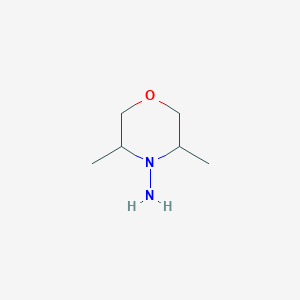
![(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13032361.png)

![8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13032368.png)
